N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate
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Overview
Description
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzyl group, two butyl groups, and a thiocyanate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate typically involves the quaternization of N-Benzyl-N,N-dibutylbutan-1-amine with a thiocyanate source. One common method is to react N-Benzyl-N,N-dibutylbutan-1-amine with an alkylating agent such as benzyl chloride in the presence of a base like sodium hydroxide. The resulting quaternary ammonium chloride is then treated with potassium thiocyanate to yield the desired thiocyanate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain the purity and stability of the compound. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiocyanate group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium halides, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can interact with proteins, inhibiting their function and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar structure but with a chloride anion instead of thiocyanate.
Benzyltri-n-butylammonium bromide: Similar structure but with a bromide anion instead of thiocyanate.
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts. The thiocyanate group can participate in unique substitution and redox reactions, making it a valuable compound in various chemical processes .
Properties
CAS No. |
60837-43-6 |
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Molecular Formula |
C20H34N2S |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
benzyl(tributyl)azanium;thiocyanate |
InChI |
InChI=1S/C19H34N.CHNS/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;2-1-3/h10-14H,4-9,15-18H2,1-3H3;3H/q+1;/p-1 |
InChI Key |
CBLPYIDSEWYRSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
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